
2-Azido-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N5O3 It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-nitroaniline with benzoyl chloride to form N-(2-nitrophenyl)benzamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products Formed
Reduction: Formation of N-(2-nitrophenyl)benzamide.
Substitution: Formation of substituted benzamides.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
2-Azido-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Azido-N-(2-nitrophenyl)benzamide is primarily based on the reactivity of its azido group. The azido group can form highly reactive nitrene intermediates upon exposure to UV light or heat. These nitrene intermediates can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and bioconjugation techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azido-N-(4-nitrophenyl)benzamide
- 2-Azido-N-(3-nitrophenyl)benzamide
- 2-Azido-N-(2-methylphenyl)benzamide
Uniqueness
2-Azido-N-(2-nitrophenyl)benzamide is unique due to the presence of both an azido group and a nitrophenyl group, which confer distinct reactivity and properties. The nitrophenyl group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, including the presence of an azido group and a nitrophenyl group, make it valuable for applications in chemistry, biology, medicine, and industry. Further research and development could unlock new uses and improve existing methodologies involving this compound.
Propriétés
Numéro CAS |
62993-27-5 |
|---|---|
Formule moléculaire |
C13H9N5O3 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-azido-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9N5O3/c14-17-16-10-6-2-1-5-9(10)13(19)15-11-7-3-4-8-12(11)18(20)21/h1-8H,(H,15,19) |
Clé InChI |
KTJNPQKLDOCRRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
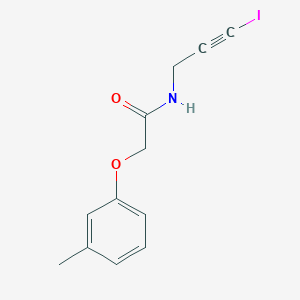
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
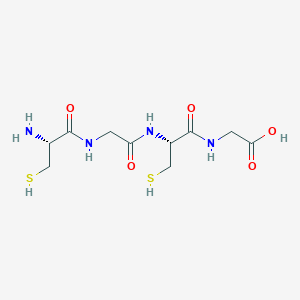

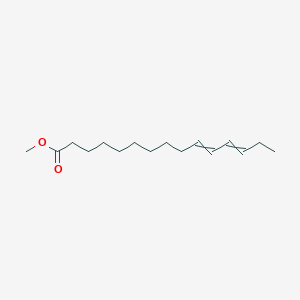
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
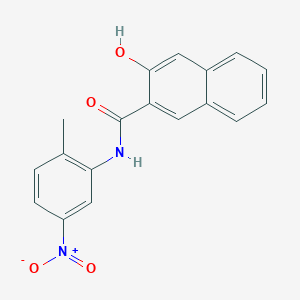
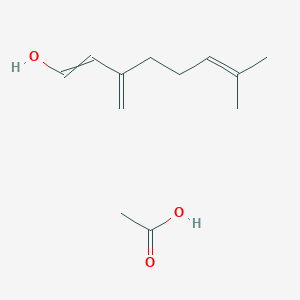
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

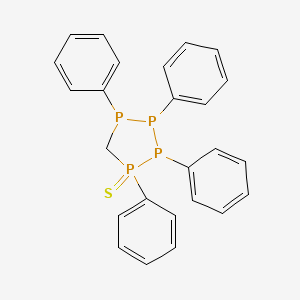
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
